molecular formula C21H22N4O3S B2904847 N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide CAS No. 1172349-51-7

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide

Cat. No.: B2904847
CAS No.: 1172349-51-7
M. Wt: 410.49
InChI Key: ZLODUQXXHSYJSZ-UHFFFAOYSA-N
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Description

N-(2-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-dimethylbenzamide is a useful research compound. Its molecular formula is C21H22N4O3S and its molecular weight is 410.49. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-[2-(furan-2-ylmethylamino)-2-oxoethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3S/c1-13-5-6-15(8-14(13)2)21(27)23-20-17-11-29-12-18(17)24-25(20)10-19(26)22-9-16-4-3-7-28-16/h3-8H,9-12H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLODUQXXHSYJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C3CSCC3=NN2CC(=O)NCC4=CC=CO4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Q & A

Q. What are the key functional groups in the compound, and how do they influence reactivity and bioactivity?

The compound contains a thieno[3,4-c]pyrazole core , furan-2-ylmethyl amide , and 3,4-dimethylbenzamide substituents. These groups contribute to hydrogen bonding, π-π stacking, and hydrophobic interactions with biological targets. Methodologically, FT-IR and NMR (¹H, ¹³C) spectroscopy are critical for identifying functional groups, while X-ray crystallography can resolve spatial arrangements .

Q. What synthetic routes are commonly employed for this compound?

Synthesis involves multi-step procedures:

  • Formation of the thieno[3,4-c]pyrazole scaffold via cyclization reactions.
  • Introduction of the furan-2-ylmethyl amide group via nucleophilic acyl substitution.
  • Coupling with 3,4-dimethylbenzamide using carbodiimide-based coupling agents. Key steps require temperature control (e.g., 0–5°C for sensitive intermediates) and anhydrous conditions to prevent hydrolysis. Progress is monitored via TLC and HPLC .

Q. How can researchers ensure the compound’s purity and structural fidelity?

Use HPLC (≥95% purity threshold) with a C18 column and UV detection. Confirm structure via high-resolution mass spectrometry (HR-MS) and 2D NMR (COSY, HSQC). For crystalline samples, single-crystal X-ray diffraction provides definitive confirmation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Apply Design of Experiments (DoE) to systematically vary parameters (temperature, solvent, catalyst loading). For example:

FactorRange TestedOptimal Condition
Temperature60–100°C80°C
SolventDMF, THF, EtOHDMF
Reaction Time12–24 hrs18 hrs
Use ANOVA to identify significant factors and response surface methodology (RSM) for multi-variable optimization .

Q. How can structure-activity relationships (SAR) be explored through derivative synthesis?

  • Replace the 3,4-dimethylbenzamide with halogenated or electron-withdrawing groups to modulate binding affinity.
  • Modify the furan-2-ylmethyl moiety with other heterocycles (e.g., thiophene). Screen derivatives using in vitro kinase assays or cell-based viability tests (e.g., IC₅₀ determination). Computational molecular docking (AutoDock Vina) can prioritize candidates .

Q. How to resolve contradictory bioactivity data across studies?

  • Verify compound stability under assay conditions (e.g., pH, temperature) via LC-MS .
  • Standardize cell culture protocols (e.g., passage number, serum concentration) to minimize variability. Cross-validate using orthogonal assays (e.g., SPR binding vs. functional cellular assays) .

Q. What computational tools are effective for elucidating the mechanism of action?

  • Quantum chemical calculations (Gaussian, ORCA) to map electron density and reactive sites.
  • Molecular dynamics simulations (GROMACS) to study target-ligand interactions over time.
  • Binding free energy calculations (MM/PBSA) to quantify thermodynamic contributions .

Q. How to troubleshoot persistent impurities during synthesis?

  • Identify intermediates via LC-MS/MS and optimize purification (e.g., preparative HPLC with gradient elution).
  • For crystalline impurities, use recrystallization in mixed solvents (e.g., EtOAc/hexane).
  • Employ scavenger resins (e.g., QuadraPure™) to remove residual catalysts .

Q. Can AI-driven platforms accelerate reaction design and optimization?

Yes. Platforms like ICReDD integrate quantum chemistry with machine learning to predict reaction pathways. For example, AI can suggest optimal solvents (e.g., DMSO for polar transition states) or predict byproduct formation. COMSOL Multiphysics coupled with AI enables real-time simulation of reaction kinetics .

Q. What role do the heterocyclic moieties play in the compound’s pharmacological profile?

  • The thieno[3,4-c]pyrazole core enhances metabolic stability compared to non-heterocyclic analogs.
  • The furan ring contributes to π-stacking with aromatic residues in enzyme active sites (e.g., kinase ATP-binding pockets).
    Validate via mutagenesis studies or isosteric replacement (e.g., substituting furan with pyrrole) .

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